REACTION_CXSMILES
|
CN.[S:3]([C:7]1[S:11][C:10]([CH2:12][CH2:13][N:14]2C(=O)C3=CC=CC=C3C2=O)=[CH:9][CH:8]=1)(=[O:6])(=[O:5])[NH2:4].[ClH:25]>C(O)C>[ClH:25].[NH2:14][CH2:13][CH2:12][C:10]1[S:11][C:7]([S:3]([NH2:4])(=[O:6])=[O:5])=[CH:8][CH:9]=1 |f:4.5|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-(2-(5-sulfamoyl-2-thienyl)ethyl)phthalimide
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(S1)CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 20-25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated by-product was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
This was collected on a filter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give the product free base as an oil
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
CUSTOM
|
Details
|
The salt was twice recrystallized by dissolution in methanol
|
Type
|
CUSTOM
|
Details
|
careful dilution with diethyl ether to give 1.3 g, m.p. 222°-224° C.
|
Reaction Time |
22.5 (± 2.5) h |
Name
|
|
Type
|
|
Smiles
|
Cl.NCCC1=CC=C(S1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |